molecular formula C13H18BrNO2 B8067224 3-(Boc-amino)phenethylbromide

3-(Boc-amino)phenethylbromide

Cat. No. B8067224
M. Wt: 300.19 g/mol
InChI Key: CFBHXWCHUJJBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)phenethylbromide is a chemical compound with the linear formula C13H18BRNO2 . It is used in research and development .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H18BrNO2 . The molecular weight of this compound is 300.19 .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)phenethylbromide involves the use of Boc-protection . This was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In this context, Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .

Safety and Hazards

The safety data sheet for 3-(Boc-amino)phenethylbromide indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

properties

IUPAC Name

tert-butyl N-[3-(2-bromoethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBHXWCHUJJBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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